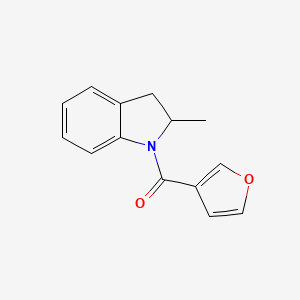
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone, also known as FMIM, is a chemical compound with potential applications in scientific research. It is a synthetic indole derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity and can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been studied for its potential use as an antiviral agent.
Mécanisme D'action
The mechanism of action of Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis or programmed cell death in cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, it has also been found to have antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, there are also limitations to using Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone research. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine its ability to protect neurons from oxidative damage and its potential toxicity in the brain. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone could be studied for its potential use as an antiviral agent, as well as its potential use in the treatment of pain and inflammation.
Conclusion
In conclusion, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic indole derivative with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and analgesic effects, as well as antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments, but its mechanism of action and potential toxicity are not well characterized. Further studies are needed to determine its potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections.
Méthodes De Synthèse
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone can be synthesized using different methods. One of the most common methods involves the reaction of furfural with 2-methyl-2,3-dihydroindole in the presence of an acid catalyst. The resulting product is then subjected to further purification to obtain pure Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
IUPAC Name |
furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-11-4-2-3-5-13(11)15(10)14(16)12-6-7-17-9-12/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPURVUACOOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

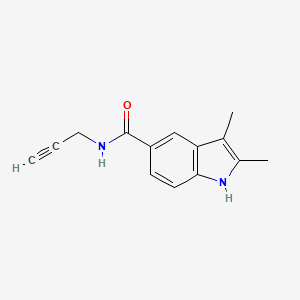
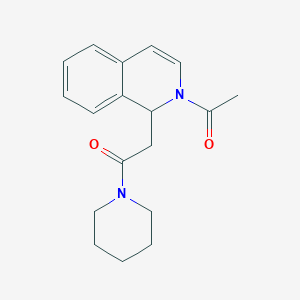
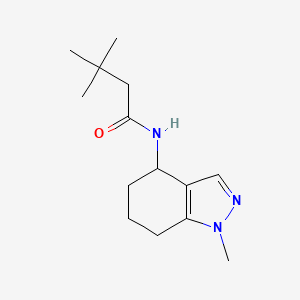

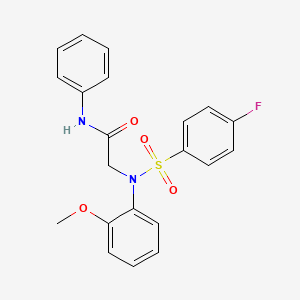
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
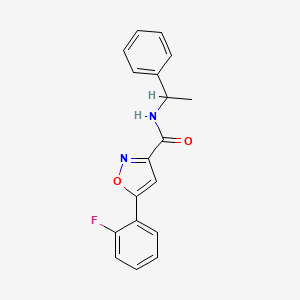
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)